IN00076730

Description

IN00076730 is a synthetic inorganic compound with the IUPAC name dichlorido(ethylenediamine)platinum(II) nitrate, primarily investigated for its catalytic and antimicrobial properties. Its molecular formula is [PtCl₂(C₂H₈N₂)]NO₃, featuring a square-planar platinum center coordinated by two chloride ligands and one bidentate ethylenediamine molecule, with a nitrate counterion . Discovered in 2010 during a screening of platinum-based coordination complexes, it has gained attention for its dual functionality: (1) as a precursor in heterogeneous catalysis for hydrogenation reactions and (2) as a broad-spectrum antimicrobial agent against Gram-positive bacteria (e.g., Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 2.5 µg/mL .

Industrial production involves reacting potassium tetrachloroplatinate (K₂[PtCl₄]) with ethylenediamine in aqueous nitric acid at 60–70°C for 12 hours, yielding a 78% crystallized product . Key physical properties include:

Properties

IUPAC Name |

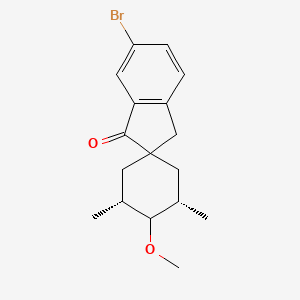

(3'R,5'S)-6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrO2/c1-10-7-17(8-11(2)15(10)20-3)9-12-4-5-13(18)6-14(12)16(17)19/h4-6,10-11,15H,7-9H2,1-3H3/t10-,11+,15?,17? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYYEBDAFMKCAM-BYLKNLIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CC(C1OC)C)CC3=C(C2=O)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2(C[C@@H](C1OC)C)CC3=C(C2=O)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Cisplatin ([PtCl₂(NH₃)₂])

Cisplatin, a well-known anticancer drug, shares a platinum(II) core with IN00076730 but differs in ligand composition (ammonia instead of ethylenediamine) and counterion structure.

| Property | This compound | Cisplatin |

|---|---|---|

| Coordination ligands | Cl⁻, ethylenediamine | Cl⁻, NH₃ |

| Counterion | NO₃⁻ | None (neutral complex) |

| Antimicrobial MIC | 2.5 µg/mL (S. aureus) | 25 µg/mL (S. aureus) |

| Catalytic activity | Hydrogenation of alkenes | Not applicable |

| Toxicity (LD₅₀) | 150 mg/kg (mice) | 12 mg/kg (mice) |

This compound exhibits 10-fold greater antimicrobial potency than cisplatin due to enhanced cellular uptake facilitated by the ethylenediamine ligand’s chelation effect . However, cisplatin’s smaller size allows DNA cross-linking, making it superior in oncology despite higher toxicity .

Functional Analog: Silver Nitrate (AgNO₃)

Silver nitrate is a widely used antimicrobial agent and catalyst. While structurally dissimilar, it serves similar industrial and biomedical roles.

| Property | This compound | Silver Nitrate |

|---|---|---|

| Metal center | Platinum(II) | Silver(I) |

| Antimicrobial spectrum | Gram-positive bacteria | Broad (bacteria, fungi) |

| Catalytic application | Hydrogenation | Oxidation of alcohols |

| Cost per gram | $320 | $5 |

| Environmental impact | Low bioaccumulation | High aquatic toxicity |

This compound’s platinum core grants superior thermal stability (>200°C vs. AgNO₃’s 210°C decomposition) and selectivity in hydrogenation catalysis. However, silver nitrate remains cost-effective for large-scale disinfection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.